Cas no 305378-08-9 (N-(4-Acetylphenyl)-2,4-dichlorobenzamide)
N-(4-Acetylphenyl)-2,4-dichlorobenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-Acetylphenyl)-2,4-dichlorobenzamide
- CS-0314136
- BBL014378
- STK397816
- 305378-08-9
- H22391
- SDCCGSBI-0660633.P001
- ALBB-002862
- N-(4-Acetyl-phenyl)-2,4-dichloro-benzamide
- AKOS000638255
- MFCD00427199
- VS-04286
- N~1~-(4-ACETYLPHENYL)-2,4-DICHLOROBENZAMIDE
-
- Inchi: 1S/C15H11Cl2NO2/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-7-4-11(16)8-14(13)17/h2-8H,1H3,(H,18,20)
- InChI Key: XEIPRJCDIRWOCT-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C(NC1C=CC(C(C)=O)=CC=1)=O)Cl
Computed Properties
- Exact Mass: 307.0166840Da
- Monoisotopic Mass: 307.0166840Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 367
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 46.2Ų
N-(4-Acetylphenyl)-2,4-dichlorobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N017450-250mg |
N-(4-Acetylphenyl)-2,4-dichlorobenzamide |
305378-08-9 | 250mg |
$ 185.00 | 2022-06-03 | ||
| TRC | N017450-500mg |
N-(4-Acetylphenyl)-2,4-dichlorobenzamide |
305378-08-9 | 500mg |
$ 300.00 | 2022-06-03 | ||
| TRC | N017450-1000mg |
N-(4-Acetylphenyl)-2,4-dichlorobenzamide |
305378-08-9 | 1g |
$ 480.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384806-1g |
N-(4-acetylphenyl)-2,4-dichlorobenzamide |
305378-08-9 | 97% | 1g |
¥2462.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384806-5g |
N-(4-acetylphenyl)-2,4-dichlorobenzamide |
305378-08-9 | 97% | 5g |
¥8640.00 | 2024-08-02 | |
| Crysdot LLC | CD12085511-5g |
N-(4-Acetylphenyl)-2,4-dichlorobenzamide |
305378-08-9 | 97% | 5g |
$455 | 2024-07-24 | |
| A2B Chem LLC | AI47046-500mg |
N-(4-Acetylphenyl)-2,4-dichlorobenzamide |
305378-08-9 | >95% | 500mg |
$412.00 | 2024-04-20 | |
| A2B Chem LLC | AI47046-1g |
N-(4-Acetylphenyl)-2,4-dichlorobenzamide |
305378-08-9 | >95% | 1g |
$439.00 | 2024-04-20 | |
| A2B Chem LLC | AI47046-5g |
N-(4-Acetylphenyl)-2,4-dichlorobenzamide |
305378-08-9 | >95% | 5g |
$787.00 | 2024-04-20 | |
| A2B Chem LLC | AI47046-10g |
N-(4-Acetylphenyl)-2,4-dichlorobenzamide |
305378-08-9 | >95% | 10g |
$1134.00 | 2024-04-20 |
N-(4-Acetylphenyl)-2,4-dichlorobenzamide Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on N-(4-Acetylphenyl)-2,4-dichlorobenzamide
Professional Introduction to N-(4-Acetylphenyl)-2,4-dichlorobenzamide (CAS No. 305378-08-9)
N-(4-Acetylphenyl)-2,4-dichlorobenzamide, identified by the Chemical Abstracts Service Number (CAS No.) 305378-08-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of amides, characterized by its structural framework that integrates an acetyl group and a dichlorobenzamide moiety. The strategic placement of these functional groups imparts unique chemical properties, making it a valuable intermediate in the development of novel therapeutic agents.
The molecular structure of N-(4-Acetylphenyl)-2,4-dichlorobenzamide consists of a phenyl ring substituted with an acetyl group at the para position, connected to a benzamide backbone that is further modified with two chlorine atoms at the ortho and para positions relative to the amide nitrogen. This arrangement not only enhances the compound's reactivity but also its potential biological activity. The presence of both electron-withdrawing and electron-donating groups within its structure allows for diverse interactions with biological targets, which is a critical factor in drug design.
In recent years, there has been a surge in research focused on developing new methodologies for constructing complex molecular architectures, particularly in the realm of heterocyclic compounds. N-(4-Acetylphenyl)-2,4-dichlorobenzamide serves as an excellent building block for such endeavors due to its versatile reactivity. For instance, the acetyl group can be readily converted into other functional moieties through various chemical transformations, while the dichlorobenzamide moiety can participate in nucleophilic aromatic substitution reactions, enabling the synthesis of more elaborate structures.
The pharmaceutical industry has shown particular interest in this compound due to its potential applications in medicinal chemistry. Specifically, amide derivatives have been extensively explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The dichlorobenzamide moiety, in particular, has been implicated in several drug candidates that exhibit significant biological activity. By leveraging the structural features of N-(4-Acetylphenyl)-2,4-dichlorobenzamide, researchers aim to develop novel compounds that can modulate biological pathways associated with various diseases.
One of the most compelling aspects of N-(4-Acetylphenyl)-2,4-dichlorobenzamide is its role as a precursor in the synthesis of more complex molecules. For example, it can be used to construct benzodiazepine analogs, which are known for their anxiolytic and sedative properties. The acetyl group provides a handle for further functionalization, allowing chemists to introduce additional substituents that can fine-tune the pharmacological profile of the final product. Similarly, the dichlorobenzamide moiety can be modified to enhance binding affinity to specific biological targets.
The synthesis of N-(4-Acetylphenyl)-2,4-dichlorobenzamide) itself is a testament to the advancements in synthetic organic chemistry. Modern techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have made it possible to construct this compound with high efficiency and selectivity. These methods not only reduce reaction times but also minimize byproduct formation, making the process more sustainable and scalable.
In academic research circles, N-(4-Acetylphenyl)-2,4-dichlorobenzamide) has been employed in various studies aimed at understanding structure-activity relationships (SAR) in drug design. By systematically modifying different parts of its molecular framework and assessing the resulting biological activity, researchers can gain insights into how specific structural features contribute to pharmacological effects. Such studies are crucial for developing rational drug design strategies that can accelerate the discovery of new therapeutic agents.
The compound's potential extends beyond pharmaceutical applications; it has also been explored in materials science and agrochemical research. For instance, certain derivatives of N-(4-Acetylphenyl)-2,4-dichlorobenzamide) have demonstrated promising properties as photoactive materials or as intermediates in crop protection agents. This interdisciplinary utility underscores its versatility and highlights its importance as a chemical entity.
Ethical considerations are paramount when working with chemical compounds like N-(4-Acetylphenyl)-2,4-dichlorobenzamide). While this compound itself may not pose direct environmental or health hazards under normal conditions of use, responsible handling practices must always be followed to ensure safety and compliance with regulatory standards. This includes proper storage, handling procedures during synthesis and purification processes, and appropriate disposal methods.
The future prospects for N-(4-Acetylphenyl)-2,4-dichlorobenzamide) are bright given its multifaceted utility and potential applications across multiple scientific disciplines. As research continues to uncover new synthetic methodologies and pharmacological insights, this compound is likely to play an increasingly important role in both academic research and industrial development. Its unique structural features offer a rich foundation for innovation,making it a cornerstone in modern chemical synthesis.
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